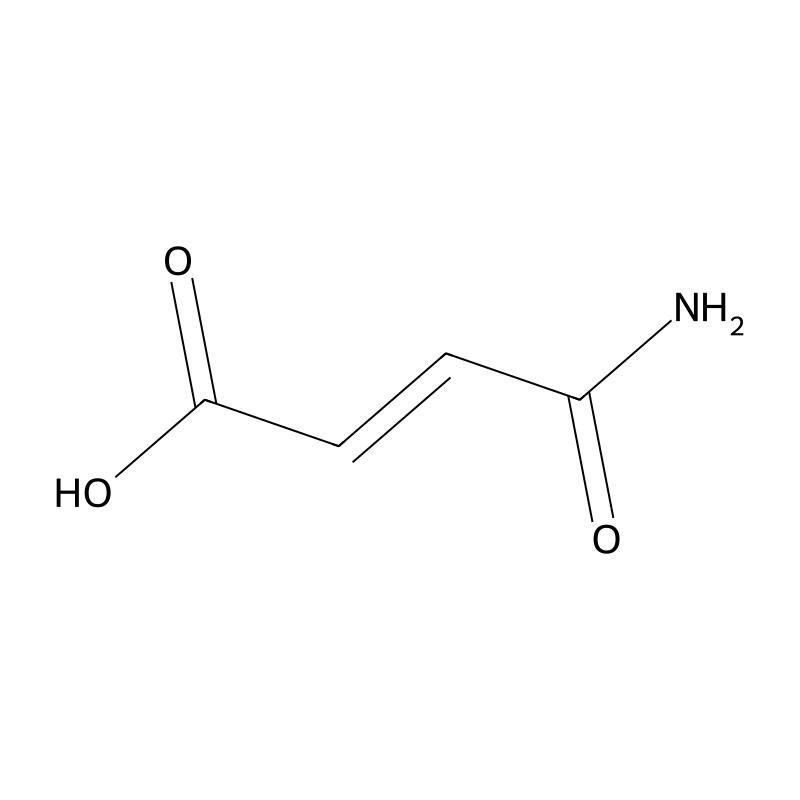

Maleamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Ligand Design:

- Synthesis of N-substituted Maleamic Acids: Maleamic acid serves as a building block for the synthesis of N-substituted maleamic acids, which possess unique properties as polydentate ligands capable of binding to lanthanide and transition metal ions. These ligands are employed in the design and development of novel materials like Metal-Organic Frameworks (MOFs) .

Battery Technology:

- Organic Anode Material in Lithium-Ion Batteries: Recent research explores Maleamic Acid (MA) as a potential anode material for Lithium-Ion Batteries (LIBs) due to its exceptional electrochemical properties. Studies demonstrate that MA exhibits high reversible capacity, superior rate capability, and excellent cycle performance compared to traditional carbon-based anodes .

Biochemical Studies:

- Intermediate in Nicotine Degradation: Maleamic acid acts as an intermediate metabolite during the bacterial degradation of nicotine by specific bacterial strains like Pseudomonas putida. Understanding this pathway offers insights into nicotine biodegradation processes in the environment .

Potential Drug Design Applications:

- Development of Prodrugs: The ability of Maleamic acid to form stable amides with various drugs has led to its investigation as a potential candidate for prodrug design. Prodrugs are inactive forms of drugs that can be converted into their active form within the body. This approach aims to improve drug delivery, solubility, and targeting .

Larvicidal Properties:

Maleamic acid is an organic compound characterized by its structure as a dicarboxylic acid monoamide derived from maleic acid. Its chemical formula is , and it features both amine and carboxylic acid functional groups. Maleamic acid is notable for its role as a metabolite in Escherichia coli and as a bacterial xenobiotic metabolite, indicating its biological significance in microbial metabolism .

- Transamidation: This reaction involves the exchange of amine groups in maleamic acids, demonstrating notable reactivity under mild conditions. Studies have shown that maleamic acids can equilibrate with their respective anhydrides, allowing for reversible transformations .

- Hydrolysis: Maleamic acids exhibit pH-dependent hydrolysis profiles, which can be influenced by the structure and substitution of the compounds. The hydrolysis rates vary significantly based on the substituents present on the double bond .

- Ene-Alder Reactions: Maleamic acids can also participate in addition-type reactions such as Diels-Alder and Michael additions, expanding their utility in synthetic organic chemistry .

Maleamic acid has been identified as a metabolite in Escherichia coli, suggesting potential roles in microbial metabolism. Its derivatives are being explored for applications in drug delivery systems due to their pH-sensitive hydrolysis properties, which allow for controlled release mechanisms . Additionally, maleamic acid derivatives may serve as weakly acid-sensitive linkers or caging groups in various biochemical applications.

Synthesis of maleamic acid can be achieved through several methods:

- Reaction with Anhydrides: One common approach involves reacting amines with maleic anhydride or its derivatives under controlled conditions to produce maleamic acids. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and selectivity of the desired product .

- Controlled Synthetic Methods: Recent advancements have focused on optimizing reaction parameters to synthesize mono- and dialkyl substituted maleamic acids efficiently. This includes adjusting solvent types, basic catalysts, and reaction temperatures to achieve desired isomer ratios .

Maleamic acid and its derivatives have various applications:

- Drug Delivery Systems: Due to their ability to undergo pH-sensitive hydrolysis, maleamic acids are utilized in smart delivery systems for pharmaceuticals .

- Chemical Intermediates: They serve as intermediates in organic synthesis, particularly for compounds requiring functional group transformations.

- Biochemical Research: Maleamic acids are studied for their roles in microbial metabolism and potential therapeutic applications.

Interaction studies involving maleamic acids often focus on their reactivity with different amines and anhydrides. Research has shown that the rate of transamidation and hydrolysis can be influenced by the structure of the amines used, highlighting the importance of molecular interactions in determining reaction outcomes . Furthermore, studies on the pH-dependent behavior of maleamic acids provide insights into their stability and reactivity under varying biological conditions.

Maleamic acid shares structural similarities with several other compounds, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleic Acid | Dicarboxylic Acid | Exists as a cis-isomer; more soluble than fumaric acid |

| Fumaric Acid | Dicarboxylic Acid | Trans-isomer of maleic acid; less soluble |

| Maleimide | Imide | More stable than maleamic acid; used extensively in polymer chemistry |

| Citraconic Acid | Dicarboxylic Acid | Has a branched structure; different reactivity patterns |

| Itaconic Acid | Dicarboxylic Acid | Contains a double bond; used in polymer synthesis |

Maleamic acid is unique due to its dual functionality as both an amine and carboxylic acid derivative, allowing it to participate in diverse

Anhydride-Amine Condensation Reactions

Solution-Phase Synthesis with Maleic Anhydride

Solution-phase synthesis represents the most widely studied approach for maleamic acid preparation through direct condensation of maleic anhydride with primary amines [1] [2]. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of maleic anhydride, resulting in ring opening and formation of the corresponding maleamic acid derivative [4]. This process typically occurs under mild conditions and demonstrates excellent regioselectivity [2] [14].

The mechanism involves initial formation of a tetrahedral intermediate followed by proton transfer and ring opening to yield the maleamic acid product [1] [4]. Research has demonstrated that the reaction can be conducted at room temperature in various organic solvents, with chloroform and acetonitrile being particularly effective for dissolution of both reactants [2] [18]. Temperature control proves critical, as elevated temperatures can lead to unwanted side reactions or cyclization to maleimide products [14] [20].

Experimental investigations have revealed that stoichiometric ratios significantly influence product yields and reaction kinetics [1] [21]. Optimal conditions typically employ a slight molar excess of amine (1.1-1.2 equivalents) relative to maleic anhydride to ensure complete consumption of the anhydride starting material [21] [26]. Reaction times generally range from 1-6 hours at ambient temperature, depending on the specific amine substrate and solvent system employed [14] [25].

Table 1: Solution-Phase Synthesis Conditions for Maleamic Acid Derivatives

| Amine Substrate | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Chloroform | 25 | 3 | 95 | [2] |

| n-Butylamine | Acetonitrile | 25 | 2 | 98 | [14] |

| Glycine | Acetic acid | 25 | 3 | 95 | [26] |

| Hexamethylene-diamine | Chloroform | 40-70 | 1 | 98 | [11] |

The choice of solvent significantly affects both reaction rate and product purity [14] [20]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results compared to protic solvents, which can compete with the amine nucleophile [14] [24]. Additionally, the presence of trace moisture must be carefully controlled, as hydrolysis of maleic anhydride to maleic acid can occur, reducing overall efficiency [22] [24].

Gas-Phase Ammonolysis Techniques

Gas-phase ammonolysis represents an alternative synthetic approach that involves direct reaction between molten maleic anhydride and gaseous ammonia or volatile amines [5] [35]. This methodology offers several advantages including elimination of solvent requirements, reduced waste generation, and potential for continuous processing [35] [37].

The process operates under conditions where maleic anhydride is maintained in molten form while gaseous ammonia is introduced to maximize contact surface area between reactants [35]. Operating temperatures typically range from 60-120°C, with careful control required to prevent thermal decomposition of products [35] [37]. The reaction proceeds rapidly under these conditions, with residence times of seconds to minutes compared to hours required for solution-phase methods [35].

Research has demonstrated that gas-phase ammonolysis can achieve excellent conversion rates when proper contact between phases is maintained [35] [37]. The technique proves particularly valuable for preparation of simple maleamic acid derivatives where volatile amine precursors are available [5] [35]. However, limitations exist for complex amine substrates that lack sufficient volatility for effective gas-phase delivery [35].

Contact surface optimization emerges as a critical parameter for successful gas-phase synthesis [35]. Enhanced mixing through specialized reactor designs, including packed bed configurations and structured catalyst supports, significantly improves conversion rates and product selectivity [35] [37]. Temperature gradients within the reactor must be minimized to prevent hot spots that could lead to unwanted cyclization reactions [35].

Alternative Routes via Enzymatic Catalysis

Enzymatic catalysis offers a promising alternative route for maleamic acid synthesis under mild, environmentally benign conditions [7] [9]. Recent research has explored the application of various enzyme systems, including oxidases and dehydrogenases, for selective formation of maleamic acid derivatives from renewable feedstocks [7] [10].

Photoenzymatic cascade reactions have emerged as particularly effective for maleamic acid synthesis [7] [10]. These processes combine photocatalytic oxidation steps with enzymatic transformations to achieve high selectivity and yields under ambient conditions [7]. Galactose oxidase variants, specifically engineered mutants designated as M3-5, M4, and M5-1, demonstrate exceptional activity for oxidation of furanone intermediates to maleamic acid precursors [7].

Table 2: Enzymatic Synthesis Parameters for Maleamic Acid Production

| Enzyme System | Substrate | Temperature (°C) | pH | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Galactose oxidase M4 | 5-hydroxy-2(5H)-furanone | 25 | 7.0 | >99 | 12 hours | [7] |

| Xanthine oxidase | Furfural | 25 | 6.5 | 94 | 18 hours | [7] |

| Pseudomonas aeruginosa ALDH | Furfural | 60 | 7.5 | 94 | 24 hours | [7] |

The enzymatic approach demonstrates remarkable substrate tolerance and stereoselectivity compared to chemical methods [7] [9]. Enzyme immobilization techniques, including entrapment in macroporous resins, enhance stability and enable reuse of biocatalysts [7]. This methodology proves particularly valuable for synthesis of optically active maleamic acid derivatives where traditional chemical approaches fail to provide adequate enantioselectivity [7] [9].

Temporal compartmentalization strategies have been developed to overcome enzyme inactivation issues associated with reactive oxygen species generation [7]. Sequential enzymatic steps, performed in separate reactor zones, maintain high enzyme activity while achieving excellent overall yields [7]. These processes represent significant advances toward sustainable production of maleamic acid derivatives from biomass-derived feedstocks [7] [10].

Industrial-Scale Production Processes

Continuous Flow Reactor Optimization

Continuous flow synthesis has emerged as a transformative technology for industrial-scale maleamic acid production, offering superior process control, enhanced safety, and improved product quality compared to traditional batch methods [11] [16] [29]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and reactant mixing, resulting in more consistent product quality and higher space-time yields [16] [34].

Twin screw reactor systems have proven particularly effective for continuous maleamic acid synthesis [11]. These reactors facilitate excellent mixing of reactants while providing controlled residence times and efficient heat removal [11]. Optimal operating conditions typically involve injection velocities exceeding 7 meters per second through specialized nozzles with internal diameters ranging from 0.1 to 2.0 millimeters [11].

Table 3: Continuous Flow Reactor Performance Data

| Reactor Type | Flow Rate (L/hour) | Temperature (°C) | Residence Time (minutes) | Conversion (%) | Productivity (kg/hour) | Reference |

|---|---|---|---|---|---|---|

| Twin screw | 16.5 | 40-70 | 1.5 | 98 | 3.5 | [11] |

| Plate reactor | 210.6 | 160 | 30 | >95 | 116.3 | [34] |

| Tubular coil | 30.0 | 140 | 40 | 92 | 45.2 | [16] |

Process intensification through elevated temperatures and shortened reaction times significantly enhances productivity in continuous flow systems [16] [29] [34]. Plate-type reactors demonstrate exceptional performance, achieving space-time yields exceeding 1.11 kilograms per liter per hour at operating temperatures of 160°C [34]. These systems enable production capacities reaching 2.79 kilograms per day from compact reactor volumes of 105 milliliters [34].

Heat integration strategies prove essential for economic operation of continuous flow processes [11] [16]. Efficient heat removal through jacketed reactor designs or internal cooling coils prevents temperature excursions that could lead to product degradation [11]. Automated optimization algorithms, including Bayesian optimization approaches, enable rapid identification of optimal operating conditions while minimizing experimental requirements [16].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents an innovative solvent-free approach for maleamic acid production that eliminates environmental concerns associated with organic solvents while achieving excellent yields and product purity [30] [31] [32]. Ball milling techniques enable direct solid-state reactions between maleic anhydride and solid amine substrates under controlled mechanical energy input [31] [32].

Optimal mechanochemical conditions typically involve milling frequencies of 20 Hz for reaction times ranging from 15 minutes to 1 hour, depending on substrate reactivity [31]. Stainless steel milling media with varied ball sizes (3.2-12.7 millimeters diameter) provide efficient energy transfer and mixing [31]. Temperature control during milling prevents excessive heating that could lead to unwanted side reactions [30] [32].

Table 4: Mechanochemical Synthesis Optimization Data

| Milling Frequency (Hz) | Ball Size (mm) | Reaction Time (minutes) | Temperature (°C) | Yield (%) | Product Purity (%) | Reference |

|---|---|---|---|---|---|---|

| 20 | 3.2-12.7 | 15 | 25 | 97 | >99 | [31] |

| 25 | 6.3 | 30 | 30 | 95 | 98 | [32] |

| 15 | 12.7 | 45 | 25 | 93 | 96 | [30] |

The mechanochemical approach demonstrates remarkable efficiency for gram-scale synthesis while maintaining excellent product quality [30] [31] [32]. Reaction monitoring through periodic sampling enables optimization of milling parameters for specific substrate combinations [31]. This methodology proves particularly valuable for preparation of maleamic acid derivatives from solid amine precursors that exhibit limited solubility in conventional organic solvents [32].

Thermodynamic Parameters

Melting Point Behavior and Polymorphism

Maleamic acid exhibits well-defined thermal properties that are crucial for understanding its stability and handling characteristics. The compound demonstrates a melting point range of 158-161°C under atmospheric pressure conditions [1] [2]. This relatively high melting point indicates strong intermolecular interactions, primarily attributed to hydrogen bonding between the carboxylic acid and amide functional groups.

The thermal behavior of maleamic acid shows similarities to related dicarboxylic acid derivatives. Unlike its parent compound maleic acid, which exhibits polymorphic behavior with multiple crystal forms discovered over decades [3] [4], maleamic acid appears to crystallize in a more stable, singular crystal form. The absence of reported polymorphic forms may be attributed to the presence of the amide group, which provides additional stabilization through hydrogen bonding networks.

Table 1: Physicochemical Properties of Maleamic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅NO₃ | Multiple sources [5] [6] [7] [1] |

| Molecular Weight (g/mol) | 115.09 | Multiple sources [5] [6] [7] [1] |

| CAS Number | 557-24-4 | Multiple sources [5] [6] [7] [1] |

| IUPAC Name | (Z)-4-amino-4-oxobut-2-enoic acid | Multiple sources [5] [6] [7] [8] |

| Melting Point (°C) | 158-161 | Literature [1] [2] |

| Boiling Point (°C) | 215.33 (estimated) | ChemicalBook [1] |

| Density (g/cm³) | 1.4769 (estimated) | ChemicalBook [1] |

| Refractive Index | 1.4170 (estimated) | ChemicalBook [1] |

| pKa | 2.86±0.25 (predicted) | ChemicalBook [1] |

| Exact Mass (g/mol) | 115.026943 | PlantaeDB [6] |

| Topological Polar Surface Area (TPSA) (Ų) | 80.40 | PlantaeDB [6] |

| XlogP | -1.00 | PlantaeDB [6] |

| H-Bond Acceptor Count | 2 | PlantaeDB [6] |

| H-Bond Donor Count | 2 | PlantaeDB [6] |

| Rotatable Bonds | 2 | PlantaeDB [6] |

Solubility in Polar and Non-Polar Media

The solubility characteristics of maleamic acid demonstrate pronounced selectivity for specific solvents, which is directly related to its molecular structure and polarity. The compound exhibits limited solubility in common polar protic solvents at room temperature, being essentially insoluble in water and ethanol [9]. However, it shows significant solubility in dimethyl sulfoxide (DMSO) at 23 mg/mL (199.84 mM) at 25°C [9].

The solubility pattern reveals important insights into the compound's intermolecular interactions. The high solubility in DMSO, a polar aprotic solvent, suggests that maleamic acid can form strong dipole-dipole interactions without requiring hydrogen bond donation from the solvent. Conversely, the poor solubility in polar protic solvents indicates that the compound's hydrogen bonding network is not easily disrupted by alcohols or water.

Table 2: Solubility of Maleamic Acid in Various Solvents

| Solvent | Solubility | Polarity | Temperature | Source |

|---|---|---|---|---|

| Water | Insoluble | Polar protic | Room temperature | Selleck [9] |

| Ethanol | Insoluble | Polar protic | Room temperature | Selleck [9] |

| DMSO | 23 mg/mL (199.84 mM) | Polar aprotic | 25°C | Selleck [9] |

| Acetone | Insoluble (cold) | Polar aprotic | Cold | ChemicalBook [10] |

| Hot Acetic Acid | Soluble | Polar protic | Hot | ChemicalBook [10] |

| Benzene | Soluble (hot) | Nonpolar | Hot | ChemicalBook [10] |

| Chloroform | Soluble (hot) | Polar aprotic | Hot | ChemicalBook [10] |

| Cold Acetic Acid | Practically insoluble | Polar protic | Cold | ChemicalBook [10] |

Temperature significantly affects solubility behavior. Elevated temperatures enhance solubility in various organic solvents, including hot acetic acid, benzene, and chloroform [10]. This temperature dependence suggests that the dissolution process is endothermic, requiring thermal energy to overcome intermolecular forces in the crystal lattice.

pH-Dependent Hydrolysis Kinetics

Acid-Catalyzed Ring-Closure Mechanisms

Maleamic acid exhibits distinctive pH-dependent stability that is critical for its applications and storage. Under acidic conditions, the compound demonstrates enhanced stability against hydrolysis. At pH 3.0, the hydrolysis rate constant is remarkably low at 4.83 × 10⁻⁷ s⁻¹, corresponding to a half-life of 54.9 days at 37°C [11].

The acid-catalyzed ring-closure mechanism represents a significant pathway for maleamic acid transformation. Under acidic conditions and elevated temperatures (near 200°C), maleamic acid undergoes intramolecular cyclization to form the corresponding maleimide derivative with elimination of water [12]. This reaction is facilitated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and promotes nucleophilic attack by the amide nitrogen.

Table 3: pH-Dependent Hydrolysis Kinetics of Maleamic Acid Derivatives

| pH | Hydrolysis Rate | Half-life (days) | Rate Constant (s⁻¹) | Temperature | Source |

|---|---|---|---|---|---|

| 3.0 | Very slow | 54.9 | 4.83 × 10⁻⁷ | 37°C | Brandl et al. [11] |

| 5.5 | Slow | 12.5 | 1.92 × 10⁻⁶ | 37°C | Brandl et al. [11] |

| 7.4 | Moderate | 0.8 | 6.55 × 10⁻⁵ | 37°C | Brandl et al. [11] |

| 9.0 | Fast | Not reported | Not reported | 37°C | Brandl et al. [11] |

| 11.0 | Very fast | Minutes | Very high | 37°C | Brandl et al. [11] |

The kinetic data reveals a dramatic increase in hydrolysis rate as pH increases from 3.0 to 7.4, with the rate constant increasing by more than two orders of magnitude. This pH dependence follows a pseudo-first-order kinetic model where the observed rate constant is proportional to hydroxide ion concentration [11].

Base-Promoted Degradation Pathways

Under basic conditions, maleamic acid undergoes rapid hydroxide-catalyzed ring-opening hydrolysis. The mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the amide group, leading to formation of a tetrahedral intermediate followed by subsequent decomposition to maleic acid and ammonia [11] [13].

The base-promoted degradation pathway is characterized by exponentially increasing reaction rates with rising pH. At pH 11.0, the hydrolysis occurs within minutes, making the compound extremely unstable under strongly alkaline conditions [11]. This rapid degradation is attributed to the high nucleophilicity of hydroxide ions and the electron-withdrawing effect of the adjacent carboxylic acid group, which activates the amide carbonyl toward nucleophilic attack.

The temperature dependence of the hydrolysis reaction follows Arrhenius kinetics, with rate constants approximately five times higher at 37°C compared to 20°C for neutral pH conditions. This temperature sensitivity indicates that thermal activation energy plays a crucial role in the hydrolysis mechanism [11].

Photostability and Thermal Decomposition

Maleamic acid demonstrates limited photostability and requires protection from light exposure during storage and handling. The compound is classified as light sensitive [1], necessitating storage in dark conditions to prevent photodegradation. The photosensitivity is attributed to the conjugated system present in the molecule, which can absorb UV radiation and undergo photochemical reactions.

Thermal decomposition of maleamic acid occurs at temperatures above 200°C under normal atmospheric conditions [12]. The primary decomposition pathway involves thermal cyclization to form maleimide derivatives with concurrent water elimination. This process represents a unimolecular reaction that follows first-order kinetics, similar to other carboxylic acid amide compounds.

Table 4: Thermodynamic Parameters and Thermal Properties

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 158-161°C | Atmospheric pressure | Literature [1] [2] |

| Thermal Decomposition Onset | ~200°C | Uncatalyzed | Patents [12] |

| Thermal Decomposition (maleic anhydride) | 200-204°C (with catalysts) | With alkali metal catalysts | Literature [14] |

| Cyclization Temperature | Near 200°C | Acid-catalyzed | Patents [12] |

| Storage Temperature | Room temperature | Dark, dry conditions | ChemicalBook [1] |

| Boiling Point (estimated) | 215.33°C | Estimated value | ChemicalBook [1] |

| Thermal Stability | Stable below 200°C | Inert atmosphere | General observation |

| Decomposition Products | Ring closure to maleimide + H₂O | Thermal cyclization | Patents [12] |

The presence of catalytic impurities, particularly alkali metal ions, significantly lowers the decomposition temperature. When alkali metal ion content reaches 10 ppm, the decomposition temperature can drop to 200-204°C [14]. This catalytic effect emphasizes the importance of high purity for thermal stability applications.

Photostability testing should follow established protocols for pharmaceutical compounds, including exposure to controlled UV radiation and assessment of degradation products [15] [16]. The compound's sensitivity to light necessitates appropriate packaging and storage conditions to maintain chemical integrity throughout its shelf life.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant